Vitamine E

Vue d'ensemble

Description

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. It is a crucial nutrient known for its antioxidant properties, which help protect cell membranes from reactive oxygen species. The most biologically active form of Alpha-Tocopherol is alpha-tocopherol. This compound was discovered in 1922 and has since been recognized for its role in maintaining various bodily functions, including immune support and skin health .

Mécanisme D'action

Target of Action

Vitamin E is a collective term used to describe eight separate fat-soluble antioxidants, most commonly alpha-tocopherol . The primary targets of Vitamin E are the cells of our body, specifically the cell membranes. It acts to protect cells against the effects of free radicals, which are potentially damaging by-products of the body’s metabolism .

Mode of Action

Vitamin E acts as an antioxidant, preventing free radical reactions with cell membranes . It donates a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . This is a chain reaction process that can cause lipoprotein and cellular membrane damage, and vitamin E is one of the physiological players that can intervene as a chain breaker to scavenge lipoperoxyl radicals by its H atom donating properties .

Biochemical Pathways

The biosynthesis of tocopherols, a form of Vitamin E, takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Pharmacokinetics

Vitamin E has a high oral bioavailability of approximately 50–80% and follows the general absorptive route of dietary fats . All eight forms of the lipid-soluble vitamin E are absorbed to a similar extent and reach the liver. The liver selectively metabolizes the non-α-tocopherol congeners to their water-soluble short-chain metabolites . The first and rate-limiting step in vitamin E degradation is controlled by the activity of tocopherol-ω-hydroxylase (cytochrome P 450 4F2) and is the most important factor regulating the retention of the different vitamin E congeners in the organism .

Result of Action

As a result of its action, Vitamin E protects cell membranes from oxidative damage . It performs a range of important functions in the body as a result of its antioxidant action . Cancer, aging, and other diseases and ailments have all been related to oxidation .

Action Environment

The bioavailability and physiological functions of Vitamin E have been considerably shown to depend on lifestyle, genetic factors, and individual health conditions . For instance, Vitamin E is absorbed even in the absence of dietary lipids, but its uptake in the small intestine can be enhanced by simultaneous fat consumption . Therefore, the environment, including diet and individual health status, can significantly influence the action, efficacy, and stability of Vitamin E.

Applications De Recherche Scientifique

Alpha-Tocopherol has a wide range of scientific research applications:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Plays a role in cellular signaling, gene regulation, and membrane processes.

Medicine: Used in the treatment of Alpha-Tocopherol deficiency, which can cause nerve problems and other health issues. It is also studied for its potential in reducing the risk of cardiovascular diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in food preservation to enhance the shelf life of products by preventing lipid peroxidation

Analyse Biochimique

Biochemical Properties

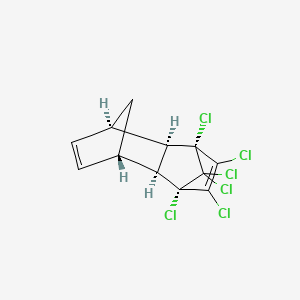

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . It is the collective name for lipophilic, naturally occurring compounds whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . It acts as a major free radical scavenging antioxidant in humans and protects biological molecules from detrimental oxidative modifications .

Cellular Effects

Vitamin E is a fat-soluble antioxidant which may help protect cell membranes from reactive oxygen species . It enhances immune function and prevents clots from forming in heart arteries . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vitamin E acts as a radical scavenger, delivering a hydrogen (H) atom to free radicals . At 323 kJ / mol, the O-H bond in tocopherols is about 10% weaker than in most other phenols. This weak bond allows the vitamin to donate a hydrogen atom to the peroxyl radical and other free radicals, minimizing their damaging effect .

Temporal Effects in Laboratory Settings

. Vitamin E is lipid soluble and is bound to lipoproteins in the circulation. Elevated lipid concentrations can result in increased circulating vitamin E levels, and can therefore mask vitamin E deficiency .

Dosage Effects in Animal Models

Daily supplementation with vitamin E significantly improved the recovery of motor function in animals affected by spinal cord injury . Vitamin E supplementation is effective only when administered intraperitoneally .

Metabolic Pathways

The biosynthesis of tocopherols takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisate, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from methylerythritol phosphate pathway .

Transport and Distribution

Vitamin E is incorporated into chylomicrons that have triglycerides removed by lipoprotein lipase . The chylomicron remnants containing the different forms of vitamin E are then taken up by the liver .

Subcellular Localization

Vitamin E partitions into lipoproteins and cell membranes, where it represents a minor constituent of most membranes . It is preferentially incorporated into the plasma membranes of mitochondria and microsomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Tocopherol, particularly alpha-tocopherol, involves several steps. The process begins with the preparation of 2,3,5-trimethylhydroquinone (TMHQ), which is synthesized through the methylation of m-cresol to 2,3,6-trimethylphenol, followed by oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), and finally hydrogenation to TMHQ. Another key intermediate is isophytol, which is prepared from linalool. The final step involves the condensation of TMHQ and isophytol through a Friedel-Crafts alkylation reaction catalyzed by acids .

Industrial Production Methods

Industrial production of Alpha-Tocopherol primarily relies on synthetic methods due to the high demand. Companies like BASF SE and Roche have developed efficient methods for the preparation of intermediates like 6-methyl-5-hepten-2-one, which is crucial for the synthesis of isophytol. The process involves semi-hydrogenation of alkynols and the use of solid acid catalysts to improve selectivity and reduce waste .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its role as an antioxidant, where it reacts with free radicals to form more stable molecules.

Common Reagents and Conditions

Common reagents used in the reactions involving Alpha-Tocopherol include hydrogen peroxide for oxidation and acids for catalyzing Friedel-Crafts alkylation. The conditions typically involve moderate temperatures and controlled environments to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of Alpha-Tocopherol include tocored (5,6-tocopheryldione) and dimers, which result from the oxidation of alpha-tocopherol. These products are essential for understanding the antioxidant mechanism of Alpha-Tocopherol .

Comparaison Avec Des Composés Similaires

Alpha-Tocopherol is unique due to its eight different forms, including alpha, beta, gamma, and delta tocopherols and tocotrienols. Similar compounds include other antioxidants like Vitamin C and beta-carotene. Alpha-Tocopherol is distinct in its lipid-soluble nature, allowing it to integrate into cell membranes and provide protection against lipid peroxidation .

List of Similar Compounds

- Vitamin C

- Beta-carotene

- Selenium

- Coenzyme Q10

Alpha-Tocopherol stands out due to its comprehensive role in protecting cell membranes and its involvement in various biological processes.

Propriétés

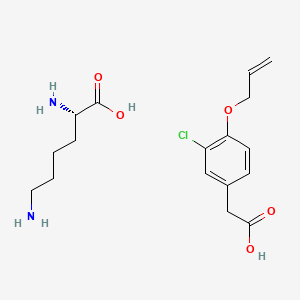

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vitamin E function as an antioxidant?

A1: Vitamin E, primarily as α-tocopherol, acts as a potent chain-breaking antioxidant by scavenging free radicals, particularly lipid peroxyl radicals. These radicals are formed during lipid peroxidation, a process that damages cell membranes. α-Tocopherol donates a hydrogen atom to the lipid peroxyl radical, neutralizing it and preventing further propagation of the damaging chain reaction [, , , ].

Q2: What is the role of vitamin E in preventing red blood cell hemolysis?

A2: Vitamin E deficiency can lead to increased red blood cell (RBC) hemolysis due to oxidative damage to the cell membrane. Studies suggest that vitamin E may stabilize the RBC membrane, protecting it from oxidative damage caused by free radicals and potentially by stabilizing it against enzyme deficiencies like G-6-P dehydrogenase (GGPD) or glutathione synthetase deficiencies [].

Q3: Can vitamin E affect platelet function?

A3: Yes, Vitamin E has been shown to inhibit platelet aggregation [, ]. This effect is likely linked to its antioxidant properties and its ability to regulate the metabolism of arachidonic acid, a precursor to molecules involved in platelet aggregation.

Q4: How does vitamin E impact the immune system?

A4: Vitamin E plays a multifaceted role in immune function. It helps maintain the integrity of immune cells by protecting them from oxidative damage. Some studies suggest that vitamin E can modulate the inflammatory response by influencing the production of cytokines like tumor necrosis factor (TNF) [].

Q5: Does vitamin E offer any benefits in heart transplantation?

A5: Research in rat models suggests that vitamin E treatment before and after heart transplantation may reduce oxidative stress and inflammation, leading to better graft quality []. This effect is linked to changes in the expression of genes involved in oxygen detoxification, adhesion molecule production, and stress response.

Q6: What is the molecular formula and weight of α-tocopherol?

A6: The molecular formula of α-tocopherol is C29H50O2, and its molecular weight is 430.71 g/mol.

Q7: How does the packaging of soybean seeds affect the stability of vitamin E and essential fatty acids during storage?

A7: Studies have shown that packaging soybean seeds in aluminum foil or polyethylene bags helps preserve vitamin E, linoleic acid, and linolenic acid content better than storing them in paper bags or leaving them unpacked []. This suggests that these packaging materials offer better protection against factors that contribute to degradation during storage.

Q8: How does the route of vitamin E administration (intraruminal vs. intraduodenal) affect its absorption in sheep?

A8: Intraruminal administration of vitamin E (α-tocopherol, α-tocopherol acetate, and DL-α-tocopherol) in sheep resulted in higher plasma concentrations and bioavailability compared to intraduodenal administration []. This suggests that the rumen environment may enhance the absorption of vitamin E supplements.

Q9: Does dietary vitamin C intake influence the effects of vitamin E on mortality in men?

A9: In a study focusing on men over 65, vitamin E supplementation showed a mortality reduction benefit only in those with above-median dietary vitamin C intake and who smoked less than a pack of cigarettes per day []. This finding suggests a potential synergistic interaction between vitamin E and vitamin C in specific subgroups.

Q10: Can vitamin E supplementation influence osteoclastogenesis in cases of ovarian hormone deficiency?

A10: Research in a rat model of ovarian hormone deficiency showed that vitamin E supplementation reduced the number of osteoclasts (cells responsible for bone resorption) in the bone marrow []. This finding suggests a potential role of vitamin E in mitigating bone loss associated with estrogen deficiency.

Q11: Does vitamin E protect against nicotine-induced damage in rats?

A11: A study on rats indicated that both nanonaringenin and vitamin E, when co-administered with nicotine, exhibited protective effects against nicotine-induced behavioral, biochemical, and histological changes. These antioxidants modulated redox markers, neurotransmitters, and attenuated neuronal damage, suggesting their potential in mitigating nicotine-related harm [].

Q12: What are the potential risks of high-dose vitamin E supplementation?

A12: A meta-analysis of randomized trials found a statistically significant increase in all-cause mortality associated with high-dose (≥400 IU/d) vitamin E supplementation []. This finding highlights the potential risks of exceeding recommended vitamin E intake and emphasizes the need for caution with high-dose supplementation.

Q13: Was intravenous vitamin E associated with adverse effects in neonatal piglets?

A13: Yes, in a study on neonatal piglets, rapid intravenous injection of vitamin E emulsions led to a massive accumulation of the vitamin in the spleen, liver, and lungs. This accumulation was associated with tissue changes and a potential increased susceptibility to sepsis and/or abnormal pulmonary function []. This highlights the importance of cautious administration and potential risks associated with specific formulations and routes of administration.

Q14: How can vitamin E be incorporated into contact lenses for drug delivery?

A14: Vitamin E can be incorporated into contact lenses by soaking them in solutions of vitamin E dissolved in ethanol-water mixtures []. This method allows for the creation of vitamin E barriers within the lens material, enabling sustained drug release and potentially improving bioavailability.

Q15: What analytical methods are commonly used to determine vitamin E levels?

A15: Several methods are available for vitamin E analysis, including high-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and spectrophotometry []. These methods vary in their sensitivity, specificity, and applicability for different sample types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

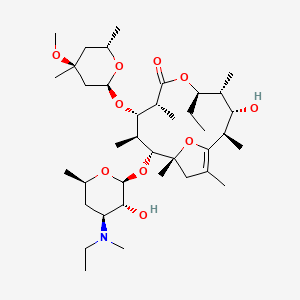

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)